1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a methyl group and a thiophene-2-yl ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Thiophene Group: The thiophene-2-yl ethenyl group can be introduced via a Heck reaction, where a halogenated thiophene derivative reacts with an alkene in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, with reagents such as halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitro compounds.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole can be compared with other similar compounds, such as:
Methiopropamine: A structurally related compound with a thiophene group and an alkyl amine substituent.
Thiothinone: A beta-keto substituted analog of methiopropamine.
2-Thiopheneethanol: Used in the preparation of biologically active compounds.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
95334-56-8 |
---|---|
Molecular Formula |
C11H11NS |
Molecular Weight |
189.28 g/mol |
IUPAC Name |
1-methyl-2-(2-thiophen-2-ylethenyl)pyrrole |
InChI |
InChI=1S/C11H11NS/c1-12-8-2-4-10(12)6-7-11-5-3-9-13-11/h2-9H,1H3 |
InChI Key |
MSCFILUEVWYOOL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C=CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.